N'-[(E)-(4-bromophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
CAS No.:
Cat. No.: VC15695676
Molecular Formula: C19H15BrN2O
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15BrN2O |
|---|---|
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | N-[(E)-(4-bromophenyl)methylideneamino]-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C19H15BrN2O/c20-17-10-8-14(9-11-17)13-21-22-19(23)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,13H,12H2,(H,22,23)/b21-13+ |
| Standard InChI Key | MMLZQMDCFSUNHO-FYJGNVAPSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)Br |
Introduction
N'-[(E)-(4-bromophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone derivative formed by the condensation of 2-(naphthalen-1-yl)acetic acid hydrazide with 4-bromobenzaldehyde. Hydrazones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The presence of the naphthalene and bromophenyl groups in this compound suggests potential applications in medicinal chemistry and material science.
Structural and Molecular Characteristics
The molecular structure of N'-[(E)-(4-bromophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is defined by the following:
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Molecular Formula: C19H15BrN2O
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Molecular Weight: Approximately 367.24 g/mol
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Key Functional Groups:
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Hydrazone group (-C=N-NH-) formed by the reaction between the hydrazide (-CONHNH2) and aldehyde (-CHO).
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Bromophenyl group (4-bromobenzene ring), which contributes to its electronic properties.
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Naphthalene ring system, enhancing aromaticity and potential π-π stacking interactions.
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Synthesis
The compound is typically synthesized through a condensation reaction:
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Reactants:
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2-(naphthalen-1-yl)acetic acid hydrazide
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4-bromobenzaldehyde
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Reaction Conditions:
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Solvent: Ethanol or methanol
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Catalyst: Acetic acid or similar acidic medium
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Temperature: Room temperature to mild heating (~50°C)
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Procedure: The reactants are mixed in the solvent, stirred, and allowed to react until the hydrazone bond forms. The product is then purified through recrystallization.
Analytical Data
To confirm the structure and purity of the compound, various spectroscopic techniques are employed:
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NMR Spectroscopy:
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Proton () NMR shows signals corresponding to aromatic protons from naphthalene and bromophenyl rings, as well as a singlet for the hydrazone proton.
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Carbon () NMR identifies carbon signals from aromatic carbons and characteristic signals for the carbonyl group.
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Infrared (IR) Spectroscopy:
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Strong absorption bands at ~1650 cm (C=O stretch) and ~3200 cm (N-H stretch).
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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X-ray Crystallography (if available): Provides precise details about bond lengths, angles, and dihedral angles.
Biological Activity
Hydrazones like N'-[(E)-(4-bromophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide are studied for their pharmacological potential:
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to its ability to interfere with bacterial enzymes.
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Antioxidant Properties:
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Scavenges free radicals through electron donation from its aromatic system.
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Anticancer Potential:
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May inhibit cell proliferation by interacting with DNA or proteins involved in cell cycle regulation.
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Applications
This compound is valuable in various fields:
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Medicinal Chemistry:
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As a lead molecule for drug development targeting infections or oxidative stress-related diseases.
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Material Science:
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Used in designing organic semiconductors or light-emitting materials due to its conjugated system.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H15BrN2O |
| Molecular Weight | ~367.24 g/mol |
| Melting Point | ~180–200°C |
| Solubility | Soluble in ethanol, methanol; sparingly soluble in water |
| Key Functional Groups | Hydrazone (-C=N-NH), bromophenyl (-C6H4Br), naphthalene |
| Spectroscopic Features | IR (~1650 cm), / NMR peaks |
| Biological Activities | Antimicrobial, antioxidant, anticancer |
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